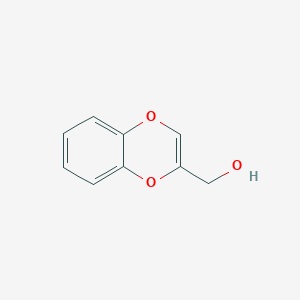

1,4-Benzodioxin-2-methanol

Description

Structure

3D Structure

Properties

CAS No. |

122833-65-2 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1,4-benzodioxin-3-ylmethanol |

InChI |

InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6,10H,5H2 |

InChI Key |

QNRYTNHAAHDNAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,4 Benzodioxin 2 Methanol

Retrosynthetic Analysis of the 1,4-Benzodioxin-2-methanol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comamazonaws.com For this compound, the primary disconnection strategy involves breaking the two ether linkages (C-O bonds) that form the dioxin ring. amazonaws.com

This approach identifies two key synthons: a catechol synthon (a 1,2-dihydroxybenzene derivative) and a 3-carbon electrophilic synthon bearing the hydroxymethyl group. The most logical and common starting materials corresponding to these synthons are catechol and a reactive C3 unit such as glycidol (B123203), epichlorohydrin (B41342), or 1,2-dihalo-3-propanol. The forward synthesis would then involve the formation of the two ether bonds to construct the heterocyclic ring, a strategy realized in the classical Williamson ether synthesis. wikipedia.orgbyjus.com

Classical Approaches to Benzodioxin Core Construction

The formation of the 1,4-benzodioxin (B1211060) ring system has been extensively studied, with several classical methods proving effective. These approaches typically rely on nucleophilic substitution reactions where catechol or a derivative acts as the dinucleophile.

Cyclization Reactions via Epoxide Precursors

A prevalent and efficient method for synthesizing the this compound scaffold is the reaction between catechol and an epoxide precursor, such as glycidol or, more commonly, epichlorohydrin. researchgate.net This reaction is a variation of the Williamson ether synthesis, where the catecholate dianion, formed in situ, acts as a nucleophile. masterorganicchemistry.comlibretexts.org

The reaction with epichlorohydrin proceeds via a two-step sequence within a single pot. First, one of the phenoxide groups attacks the epoxide ring at the less sterically hindered carbon, leading to the ring-opening of the epoxide. This is followed by a second, intramolecular Sₙ2 reaction where the adjacent phenoxide group displaces the chloride, resulting in the formation of the six-membered dioxin ring.

One documented synthesis involves adding catechol to a solution of potassium carbonate in water, followed by the dropwise addition of epichlorohydrin and heating. researchgate.net This base-mediated reaction provides a direct route to the target molecule.

Table 1: Synthesis via Epichlorohydrin Precursor

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

|---|

Cyclization Reactions via Diol Precursors

Another classical approach involves the condensation of catechol with a precursor that is a propane-1,2-diol derivative. This method also follows the principles of the Williamson ether synthesis. thieme-connect.de To facilitate the reaction, the hydroxyl groups of the diol must be converted into good leaving groups, such as halides (e.g., bromide or chloride) or sulfonates (e.g., tosylate or mesylate).

In this strategy, catechol is treated with a base to form the catecholate dianion, which then reacts with a di-substituted propane (B168953) derivative like 2,3-dihalopropan-1-ol or a protected version thereof. The reaction proceeds via two sequential Sₙ2 substitutions to form the benzodioxin ring. The choice of protecting group for the primary alcohol is crucial to prevent side reactions.

Table 2: Representative Synthesis via Diol-derived Precursor

| Catechol Derivative | Diol-derived Electrophile | Base | Solvent | General Product |

|---|

Base-Mediated Ring Closure Techniques

Base-mediation is a fundamental component of the classical approaches to the 1,4-benzodioxin core. researchgate.net The base serves the critical function of deprotonating the phenolic hydroxyl groups of catechol, thereby generating the potent nucleophile, the catecholate dianion. byjus.com This step is essential for initiating the nucleophilic attack on the electrophilic C3 precursor.

Commonly used bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH). mdpi.com The choice of base and solvent can significantly influence the reaction rate and yield. For instance, in the reaction with epichlorohydrin, potassium carbonate is effective in an aqueous medium. researchgate.net In non-aqueous conditions, stronger bases like sodium hydride (NaH) in a polar aprotic solvent like DMF are often employed, particularly when the electrophile is less reactive, such as a dihalide or ditosylate. The entire process is a prime example of a base-mediated intramolecular cyclization, which is a cornerstone of heterocyclic synthesis.

Palladium-Catalyzed Cyclization Methodologies

Modern synthetic chemistry has seen the emergence of transition-metal catalysis as a powerful tool for forming C-O bonds. Palladium-catalyzed reactions, in particular, offer alternative pathways for constructing the benzodioxin scaffold.

One such methodology involves the palladium-catalyzed condensation of catechol (benzene-1,2-diol) with propargylic carbonates. nih.gov This reaction proceeds through the formation of a (σ-allenyl)palladium complex, which is then attacked by a phenoxide ion. A subsequent intramolecular attack by the second phenoxide ion on an intermediate palladium complex leads to the formation of the 1,4-benzodioxin ring with an exocyclic double bond. This can then be reduced to afford derivatives like this compound. This method provides high regio- and stereoselectivity. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Benzodioxin Derivatives

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Product Type |

|---|

Copper-Catalyzed Tandem Ring-Opening/Coupling Cyclization

Copper-catalyzed reactions provide another modern and efficient route to the 1,4-benzodioxin core. A notable example is the tandem one-pot procedure involving the reaction of o-iodophenols with epoxides. organic-chemistry.org While this method starts with an o-iodophenol instead of catechol, it constructs the benzodioxin ring in a highly effective manner.

The proposed mechanism involves a copper-catalyzed ring-opening of the epoxide by the o-iodophenol, followed by an intramolecular C-O cross-coupling (Ullmann-type) reaction. This tandem process, often catalyzed by a Cu₂O/1,10-phenanthroline system with a base like Cs₂CO₃, allows for the efficient synthesis of 2,3-dihydro-1,4-benzodioxins from readily available starting materials. organic-chemistry.org Both aryl and aliphatic epoxides are generally well-tolerated in this reaction.

Table 4: Copper-Catalyzed Tandem Synthesis of Benzodioxin Core

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Product |

|---|

Reactions Involving Catechol Derivatives

A primary and well-established method for the synthesis of the 1,4-benzodioxin ring system involves the use of catechol (1,2-dihydroxybenzene) as a key starting material. The reaction of catechol with appropriate three-carbon synthons allows for the construction of the dioxin portion of the molecule.

One of the most direct routes to (2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves the condensation of catechol with epichlorohydrin. This reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl groups of catechol, facilitating a nucleophilic attack on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the 1,4-benzodioxin ring.

Synthesis of Substituted this compound Analogues

The therapeutic potential and material properties of this compound can be fine-tuned by introducing various substituents onto the aromatic ring or the dioxin moiety. The following sections detail the synthesis of several classes of substituted analogues.

Introduction of Alkyl and Methyl Substituents

The introduction of alkyl and methyl groups onto the this compound scaffold can be achieved through several synthetic strategies. One common approach involves starting with an appropriately substituted catechol derivative. For instance, the reaction of a methyl-substituted catechol with epichlorohydrin, under basic conditions, will yield the corresponding methyl-substituted this compound.

Alternatively, functionalization of a pre-formed 1,4-benzodioxin ring system can be employed. For example, a 1,4-benzodioxane-2-carboxylic acid can be converted into a Weinreb amide, which can then be treated with a Grignard reagent, such as methylmagnesium chloride, to introduce a methyl ketone. unimi.it Subsequent reduction of the ketone would yield the corresponding methyl-substituted alcohol.

Incorporation of Halogenated Moieties

Halogenated analogues of this compound are of interest for their potential to modulate biological activity and for their utility as intermediates in further chemical transformations. The synthesis of these compounds can be approached by either starting with halogenated catechols or by direct halogenation of the 1,4-benzodioxin ring.

For example, 6,7-dichloro-1,4-benzodioxan-2-methanol (B14751309) can be synthesized from a dichlorinated catechol precursor. Direct bromination of 1,4-benzodioxan-containing compounds has also been reported, leading to the formation of bromo-substituted derivatives. nih.gov The synthesis of various halogenated (2,3-dihydrobenzo[b] unimi.itnih.govdioxin-6-yl)prop-2-en-1-one derivatives, which are precursors to halogenated 1,4-benzodioxin structures, has been achieved. nih.gov

Nitro-Substituted Derivatives

Nitro-substituted this compound derivatives are valuable intermediates, primarily for their facile reduction to the corresponding amino compounds. A common synthetic route to these compounds begins with a nitrated catechol. For instance, the reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate can yield methyl 8-nitro-1,4-benzodioxane-2-carboxylate. Subsequent reduction of the ester group would provide the desired (8-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. Another commercially available nitro-substituted analogue is (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. biosynth.com

Direct nitration of the 1,4-benzodioxin ring system is also a viable method. For example, nitration of 2,3-dihydrobenzo[b] unimi.itnih.govdioxine-5-carboxamide has been accomplished using a mixture of nitric acid and trifluoroacetic acid to produce C7-nitro and C8-nitro derivatives. nih.gov

Synthesis of Amine-Functionalized Benzodioxins

Amine-functionalized 1,4-benzodioxins are a significant class of compounds due to their prevalence in pharmacologically active molecules. The most common method for their synthesis involves the reduction of the corresponding nitro-substituted precursors.

For example, 7-nitro-1,4-benzodioxane-5-carboxylic acid can be reduced to 7-amino-1,4-benzodioxane-5-carboxylic acid using catalytic hydrogenation with Raney nickel. This methodology can be adapted to synthesize amino-substituted this compound from its nitro-substituted counterpart. The synthesis of 8-Amino-2,3-dihydro-1,4-benzodioxin-5-methanol has also been documented. epa.gov

Functionalization via Lithiation and Electrophilic Quenching

Lithiation of the 1,4-benzodioxin ring followed by quenching with an electrophile provides a powerful tool for the regioselective introduction of functional groups. This strategy allows for the precise placement of substituents that may not be easily accessible through other methods.

Emerging Synthetic Techniques

Recent advancements in chemical synthesis are paving the way for more efficient, scalable, and environmentally conscious methods for producing complex molecules like this compound and its derivatives. These emerging techniques focus on improving reaction control, reducing waste, and enhancing product purity.

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry, utilizing microreactors or tubular reactors, is gaining traction as a powerful alternative to traditional batch processing for the synthesis of heterocyclic compounds. This technology offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve unstable intermediates. researchgate.net

In a continuous flow setup, reagents are pumped through a network of tubes and mixed at specific points, with the reaction occurring as the mixture flows through temperature-controlled zones. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. allfordrugs.combeilstein-archives.org The enhanced heat and mass transfer in microreactors can significantly improve the safety profile of hazardous reactions, such as nitration or hydrogenation, which are often steps in the synthesis of complex benzodioxin-related structures. researchgate.net

Data sourced from a study on a functionalized 4H-benzo- nih.govnih.gov-oxazin-3-one. researchgate.net

Enzymatic Synthesis Approaches

Biocatalysis is a cornerstone of green chemistry, offering highly selective and efficient routes to chiral molecules. For 1,4-benzodioxin derivatives, where stereochemistry can be crucial for biological activity, enzymatic synthesis provides a powerful tool for producing optically pure compounds. nih.govsemanticscholar.org

One prominent approach is the kinetic resolution of racemic mixtures using lipases. Candida antarctica lipase (B570770) B (CALB), a widely used industrial enzyme, has been engineered to perform enantioselective hydrolysis of racemic methyl 1,4-benzodioxan-2-carboxylate. nih.govsemanticscholar.org In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of two highly pure enantiomers.

Researchers have identified specific mutants of CALB, such as A225F and A225F/T103A, that exhibit high efficiency and selectivity for this transformation. The reaction conditions have been optimized, revealing that the choice of cosolvent and temperature significantly impacts the outcome. The best results were achieved at 30 °C using n-butanol as a cosolvent. semanticscholar.org This biocatalytic method avoids the harsh reagents and multiple crystallization steps often required in traditional chemical resolutions, making it a more efficient and environmentally friendly alternative. nih.gov

Table 2: Enzymatic Kinetic Resolution of Methyl 1,4-benzodioxan-2-carboxylate

| Enzyme Mutant | Cosolvent (20%) | Temperature | Enantiomeric Excess (e.e.s) | E-value* |

|---|---|---|---|---|

| A225F | n-butanol | 30 °C | >90% | - |

| A225F/T103A | n-butanol | 30 °C | 97% | 278 |

| Wild Type CALB | n-butanol | 30 °C | Lower selectivity | - |

| A225F/T103A | DMSO | 30 °C | No selectivity | - |

| A225F/T103A | Acetonitrile (B52724) | 30 °C | No selectivity | - |

*The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity. A higher E-value indicates better separation of enantiomers. semanticscholar.org

Green Chemistry Considerations in Benzodioxin Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, using safer solvents, and designing energy-efficient processes. wjpmr.com The synthesis of 1,4-benzodioxin derivatives can be made more sustainable by incorporating these principles.

A key consideration is the reduction of hazardous reagents and solvents. Traditional methods for synthesizing the benzodioxane ring often involve reagents like 1,2-dibromoethane (B42909) and solvents such as acetone. scirp.org Green chemistry seeks to replace these with less toxic and more environmentally benign alternatives.

The adoption of catalytic processes, both enzymatic and chemo-catalytic, is central to green synthesis. Catalysts reduce the need for stoichiometric reagents, thereby minimizing waste. For instance, the use of palladium-catalyzed intramolecular etherification is a more atom-economical approach to forming the dioxin ring system compared to classical Williamson ether synthesis. nih.gov

Furthermore, emerging techniques like continuous flow chemistry and biocatalysis inherently align with green chemistry principles. allfordrugs.com

Continuous Flow Chemistry: Reduces solvent volume, improves energy efficiency through better heat transfer, and allows for the use of safer, solvent-free conditions in some cases. allfordrugs.com

Enzymatic Synthesis: Operates under mild conditions (temperature and pH), uses water or biodegradable solvents, and utilizes renewable catalysts (enzymes), which significantly reduces the environmental footprint of the synthesis. nih.govsemanticscholar.org

By integrating these advanced methodologies, the synthesis of this compound and its analogs can be shifted towards more sustainable and economically viable manufacturing processes.

Chemical Reactivity and Derivatization Pathways of 1,4 Benzodioxin 2 Methanol

Reactivity of the Hydroxyl Group

The primary alcohol functionality in 1,4-Benzodioxin-2-methanol is a key site for chemical modification. It readily undergoes reactions typical of primary alcohols, including esterification and conversion into a good leaving group for subsequent nucleophilic substitutions.

Esterification Reactions

The hydroxyl group of this compound can be converted into an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, typically with heating. nih.govscirp.org This equilibrium-driven process can be shifted towards the product by using an excess of one reactant or by removing water as it is formed.

For example, the esterification of a structurally similar compound, 2,3-dihydroxybenzoic acid, is achieved by refluxing in methanol (B129727) with concentrated sulfuric acid to yield the corresponding methyl ester. nih.gov This method is broadly applicable for the synthesis of various esters of this compound.

| Reactant | Reagents | Conditions | Product Type |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | H₂SO₄ (catalyst) | Reflux | (2,3-Dihydrobenzo[b] tandfonline.comtandfonline.comdioxin-2-yl)methyl ester |

| Acid Chloride (R-COCl) | Pyridine (B92270) or Et₃N | Room Temperature | (2,3-Dihydrobenzo[b] tandfonline.comtandfonline.comdioxin-2-yl)methyl ester |

| Acid Anhydride ((RCO)₂O) | Pyridine or DMAP (catalyst) | Room Temperature to mild heating | (2,3-Dihydrobenzo[b] tandfonline.comtandfonline.comdioxin-2-yl)methyl ester |

Mesylation and Subsequent Nucleophilic Substitutions

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.comchemistrysteps.com To facilitate these reactions, the alcohol is often converted into a sulfonate ester, such as a mesylate (methanesulfonate) or tosylate (p-toluenesulfonate), which are excellent leaving groups due to the resonance stabilization of the sulfonate anion. libretexts.org

The conversion is typically achieved by reacting this compound with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. masterorganicchemistry.comkhanacademy.org A key feature of this transformation is that it proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the reaction. libretexts.org

The resulting (2,3-dihydrobenzo[b] tandfonline.comtandfonline.comdioxin-2-yl)methyl sulfonate is a highly effective substrate for Sₙ2 reactions. It can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups. This two-step sequence (sulfonylation followed by substitution) provides a reliable method for creating new C-N, C-O, C-S, and C-halogen bonds. For instance, 2,3-dihydro-1,4-benzodioxin-2-methanol 4-methylbenzenesulfonate (B104242) (the tosylate) reacts with 4-(2-methyl-1,3-dioxolan-2-yl)piperidine (B3170755) in the presence of sodium carbonate to yield the corresponding substituted piperidine (B6355638) derivative. prepchem.com

| Reaction Step | Reagents | Intermediate/Product | Key Feature |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride (MsCl), Pyridine | (2,3-Dihydrobenzo[b] tandfonline.comtandfonline.comdioxin-2-yl)methyl mesylate | Conversion of -OH to a good leaving group (-OMs) |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | (2,3-Dihydrobenzo[b] tandfonline.comtandfonline.comdioxin-2-yl)methyl tosylate | Conversion of -OH to a good leaving group (-OTs) |

| Nucleophilic Substitution | Nucleophile (e.g., R₂NH, RS⁻, CN⁻, N₃⁻) | Substituted 1,4-benzodioxin (B1211060) derivative | Sₙ2 reaction with inversion of configuration |

Reactions Involving the Benzodioxin Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the 1,4-benzodioxin system is activated towards electrophilic aromatic substitution (SₑAr) by the two electron-donating ether oxygen atoms. wikipedia.orglibretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. For the 2,3-dihydro-1,4-benzodioxin skeleton, this corresponds to positions 6 and 7.

Friedel-Crafts acylation is a well-documented SₑAr reaction for this ring system. The reaction of 2-substituted-2,3-dihydro-1,4-benzodioxins with acyl halides or anhydrides in the presence of a Lewis acid like aluminum chloride (AlCl₃) typically results in regioselective acylation. tandfonline.comtandfonline.com Research has shown that for these saturated benzodioxin derivatives, the major product is the C-6 acyl isomer, which is para to one of the ring oxygens. tandfonline.comresearchgate.net This regioselectivity is observed in the acylation of analogs such as 7,8-dichlorodihydrobenzodioxin-2-ylmethanol, which yields the corresponding 5- and 6-acyl compounds. jst.go.jp Other electrophilic substitution reactions, including nitration and bromination, have also been investigated on the 1,4-benzodioxan ring. semanticscholar.org

| Reaction Type | Reagents | Major Product | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-1,4-benzodioxin-2-methanol | tandfonline.comresearchgate.net |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-1,4-benzodioxin-2-methanol | semanticscholar.org |

| Bromination | Br₂, FeBr₃ | 6-Bromo-1,4-benzodioxin-2-methanol | semanticscholar.org |

Ring-Opening Reactions of the Dioxane Ring

The 2,3-dihydro-1,4-benzodioxin ring system is generally stable and resistant to ring-opening under many standard synthetic conditions, including those involving moderately acidic or basic environments. This stability is crucial for its use as a scaffold in the synthesis of more complex molecules, where reactions are intended to occur at other functional groups without disrupting the core heterocyclic structure. Some base-induced transformations of the ring system have been investigated, but facile ring-opening is not a commonly observed reaction pathway. acs.org Cleavage of the ether linkages typically requires harsh conditions, such as strong reducing agents in combination with strong acids, which are not selective and may affect other parts of the molecule.

Functional Group Transformations and Derivatization

Beyond reactions at the hydroxyl group, this compound can undergo further transformations to produce a variety of derivatives. A primary pathway involves the oxidation of the alcohol functionality.

The primary alcohol can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). youtube.com This aldehyde is a valuable intermediate for further reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations.

Alternatively, the use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from K₂Cr₂O₇ and H₂SO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 1,4-benzodioxin-2-carboxylic acid. libretexts.orgleah4sci.com This transformation is a key step in the synthesis of many biologically active compounds. jst.go.jp The resulting carboxylic acid can then be converted into a wide range of derivatives, including amides, by reacting it with amines after activation with coupling agents or conversion to an acyl chloride. nih.govscirp.orgstackexchange.com

| Transformation | Reagents | Product | Product Functional Group |

|---|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 1,4-Benzodioxin-2-carbaldehyde | Aldehyde |

| Strong Oxidation | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 1,4-Benzodioxin-2-carboxylic acid | Carboxylic Acid |

| Amidation (from Carboxylic Acid) | 1. SOCl₂ or Oxalyl Chloride 2. Amine (R₂NH) | N,N-Disubstituted-1,4-benzodioxin-2-carboxamide | Amide |

Oxidation Reactions of Benzodioxin Derivatives

The oxidation of 1,4-benzodioxin derivatives can be selectively targeted at different positions depending on the desired product and the oxidizing agent employed. A key transformation is the oxidation of the hydroxymethyl group at the 2-position.

Research has demonstrated the successful oxidation of (2,3-dihydrobenzo[b] unimi.itnih.govdioxohexen-2-yl)methanol to 1,4-benzodioxane-2-carboxylic acid. chemicalbook.com This conversion is achieved using a strong oxidizing agent, potassium permanganate (KMnO4), in an aqueous solution of potassium hydroxide. The reaction proceeds under controlled temperature conditions, starting at 0 °C and then continuing at room temperature. This method provides the corresponding carboxylic acid in a high yield of 92.5% after purification. chemicalbook.com

This oxidation reaction is a fundamental step in the synthesis of various biologically active molecules where a carboxylic acid functional group is required for further derivatization or for its intrinsic activity.

Reduction Reactions of Benzodioxin Derivatives

Reduction reactions of 1,4-benzodioxin derivatives primarily involve the conversion of carbonyl functionalities, such as carboxylic acids or their esters, at the 2-position to aldehydes or back to the primary alcohol, this compound.

The reduction of 1,4-benzodioxane-2-carboxylic acid to (R)-2,3-dihydro-1,4-benzoxathiin-2-methanol has been successfully carried out using lithium aluminum hydride (LiAlH4). nih.gov This powerful reducing agent effectively converts the carboxylic acid to the corresponding primary alcohol.

Furthermore, derivatives of 1,4-benzodioxin-2-carboxylic acid can be reduced to the corresponding aldehyde. This transformation is a crucial step in the synthesis of various derivatives and requires careful selection of the reducing agent to prevent over-reduction to the alcohol. The specific reaction conditions for these reductions are critical to achieving the desired product with high yield and selectivity.

Formation of Sulfonamide Derivatives

The 1,4-benzodioxin scaffold is a common feature in the development of various therapeutic agents, and the introduction of a sulfonamide group is a widely used strategy in medicinal chemistry to enhance biological activity. The synthesis of sulfonamide derivatives of 1,4-benzodioxin typically starts from a precursor bearing a sulfonyl chloride or an amino group on the benzene ring of the benzodioxin moiety.

One common pathway involves the reaction of a 1,4-benzodioxane-6-amine with various alkyl or aryl sulfonyl chlorides. This reaction yields N-alkyl/aryl sulfonamides. These can be further derivatized, for example, by N-benzylation using benzyl (B1604629) chloride in the presence of sodium hydride, or by N-ethylation with ethyl iodide.

Another approach starts with a 2,3-dihydrobenzo unimi.itnih.govdioxine-6-sulfonyl chloride, which can react with a variety of aryl amines to produce N-aryl-2,3-dihydrobenzo unimi.itnih.govdioxine-6-sulfonamides. These parent sulfonamides can then undergo further substitution on the nitrogen atom, for instance, with benzyl chloride or ethyl iodide in the presence of a base like lithium hydride, to yield N-substituted sulfonamide derivatives.

These synthetic strategies allow for the creation of a diverse library of 1,4-benzodioxin-based sulfonamides for biological screening.

Interconversion of Sulfide (B99878), Sulfoxide (B87167), and Sulfone Moieties

The modulation of the oxidation state of a sulfur atom within a molecule is a valuable tool in drug design, as it can significantly impact the compound's polarity, solubility, and interaction with biological targets. In the context of 1,4-benzodioxane (B1196944) derivatives, the interconversion of sulfide, sulfoxide, and sulfone moieties has been explored.

A study on 1,4-benzodioxane-6-carboxylic acid amide analogs demonstrated the stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone. The conversion of a sulfide-containing benzodioxane derivative to a sulfoxide was achieved using 30% hydrogen peroxide (H₂O₂) in the presence of tellurium dioxide (TeO₂), which acts as a catalyst and prevents over-oxidation to the sulfone. scirp.org The reaction furnished the sulfoxide in a 64% yield. scirp.org

For the complete oxidation to the sulfone, the same sulfide-containing precursor was treated with an excess of 30% H₂O₂ without the catalyst. This straightforward oxidation provided the corresponding sulfone in a 74% yield. scirp.org These selective oxidation reactions highlight the ability to fine-tune the electronic and steric properties of sulfur-containing 1,4-benzodioxane derivatives.

Table 1: Oxidation of a Sulfide-Containing 1,4-Benzodioxane Derivative

| Starting Material | Reagents | Product | Yield (%) |

| Sulfide Derivative | 30% H₂O₂ / TeO₂ | Sulfoxide Derivative | 64 |

| Sulfide Derivative | excess 30% H₂O₂ | Sulfone Derivative | 74 |

Condensation Reactions with Amino Acid Esters

Condensation reactions, particularly those involving the formation of ester or amide bonds, are fundamental in the synthesis of complex molecules from simpler building blocks. The hydroxyl group of this compound can, in principle, undergo condensation with the carboxylic acid group of an amino acid or its ester derivative.

Alternatively, a transesterification reaction between this compound and an amino acid ester could be employed. masterorganicchemistry.com This reaction, which can be catalyzed by either an acid or a base, involves the exchange of the alkoxy group of the ester with the alcohol. For this to be effective, this compound would likely need to be used in excess to drive the equilibrium towards the desired product. The success of such a reaction would depend on the specific reaction conditions and the nature of the amino acid ester used.

Spectroscopic and Advanced Analytical Characterization of 1,4 Benzodioxin 2 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,4-benzodioxin (B1211060) derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 1,4-benzodioxin-2-methanol provides key information for identifying the molecule's structure. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the protons on the dioxin ring, and those of the hydroxymethyl group.

The four aromatic protons typically appear as a complex multiplet in the range of δ 6.8-7.0 ppm. The protons on the saturated dioxin ring are diastereotopic and exhibit complex splitting patterns. The proton at the C2 position (H-2), being adjacent to the hydroxymethyl group, typically resonates as a multiplet around δ 4.1-4.3 ppm. The two protons at the C3 position (H-3a and H-3b) appear as distinct doublet of doublets in the region of δ 4.0-4.5 ppm, a result of both geminal and vicinal coupling. unimi.it The protons of the hydroxymethyl group (-CH₂OH) also show diastereotopicity and appear as two separate signals, often as doublets of doublets, around δ 3.7-3.9 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Analysis of coupling constants (J-values) is crucial for determining the conformation of the dioxin ring. For instance, the coupling constant between protons at 1'C and 2H in a derivative was found to be 12.8 Hz for one diastereomer and 4.8 Hz for another, allowing for the assignment of their relative configurations. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for the 1,4-Benzodioxin Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (4H) | 6.8 - 7.0 | m | - |

| H-2 (1H) | 4.1 - 4.3 | m | - |

| H-3a (1H) | 4.0 - 4.5 | dd | J_gem ≈ 11-12, J_vic ≈ 3-5 |

| H-3b (1H) | 4.0 - 4.5 | dd | J_gem ≈ 11-12, J_vic ≈ 5-8 |

| -CH₂OH (2H) | 3.7 - 3.9 | m | - |

| -OH (1H) | Variable | br s | - |

| Note: Data are generalized from typical spectra of 2-substituted 1,4-benzodioxanes. Multiplicity: m = multiplet, dd = doublet of doublets, br s = broad singlet. |

The ¹³C NMR spectrum complements the ¹H NMR data, providing a count of unique carbon atoms and information about their chemical environment. For this compound, nine distinct signals are expected.

The aromatic carbons produce signals in the δ 117-144 ppm range. The two quaternary carbons attached to oxygen atoms (C-4a and C-8a) are found downfield, typically around δ 142-144 ppm. The four aromatic CH carbons (C-5, C-6, C-7, C-8) resonate between δ 117-123 ppm. In the aliphatic region, the carbon bearing the hydroxymethyl group (C-2) appears around δ 70-78 ppm. The methylene (B1212753) carbon of the hydroxymethyl group (-CH₂OH) is observed near δ 62-64 ppm, and the other dioxin ring carbon (C-3) resonates at a similar value, around δ 64-65 ppm. unimi.it

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-H (C-5, C-6, C-7, C-8) | 117 - 123 |

| Aromatic C-O (C-4a, C-8a) | 142 - 144 |

| C-2 | 70 - 78 |

| C-3 | 64 - 65 |

| -CH₂OH | 62 - 64 |

| Note: Chemical shift ranges are based on data for this compound and its closely related derivatives. |

For complex derivatives or for unambiguous assignment of stereochemistry, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This technique is used to correlate directly bonded proton and carbon atoms, confirming the assignments made in 1D spectra. It has been effectively used to assign the signals of benzene (B151609) CH groups in nitrated derivatives of methyl 1,4-benzodioxane-2-carboxylate. unimi.it

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying regioisomers, as it allows for the connection of substituents to specific positions on the benzodioxin scaffold. HMBC analysis was critical for the unequivocal identification of 5-nitro and 8-nitro positional isomers of methyl 1,4-benzodioxane-2-carboxylate. unimi.it

Nuclear Overhauser Effect Spectroscopy (NOESY): 2D-NOESY experiments identify protons that are close to each other in space, which is invaluable for determining stereochemistry. A significant correlation observed in the NOESY spectrum between the proton at the chiral C2 center and protons on an adjacent substituent can confirm their relative orientation (cis/trans). mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The mass spectrum of this compound (molecular weight: 166.17 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 166, though it may be of low intensity. nist.gov

The fragmentation is dictated by the stability of the resulting ions and neutral fragments. Key expected fragmentation pathways include:

Alpha-cleavage: The most prominent fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This cleavage results in a stable, resonance-stabilized cation at m/z 135, which is often the base peak.

Retro-Diels-Alder (RDA) Reaction: The dioxin ring can undergo a characteristic RDA fragmentation. This would involve the cleavage of the ring to produce radical cations derived from the benzene portion of the molecule.

Loss of Water: Dehydration, involving the loss of a water molecule (H₂O, 18 Da) from the molecular ion, can lead to a peak at m/z 148.

Table 3: Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Ion Structure/Fragment Lost |

| 166 | [M]⁺ (Molecular Ion) |

| 135 | [M - •CH₂OH]⁺ |

| 107 | [Fragment from RDA]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. It is frequently coupled with high-resolution mass analyzers like Time-of-Flight (TOF) to determine the exact mass of a compound with high precision.

For this compound (C₉H₁₀O₃), the high-resolution ESI-MS would be used to confirm its elemental composition. This technique has been successfully applied to various 1,4-benzodioxane (B1196944) derivatives, confirming the formation of sulfoxide (B87167) and sulfone derivatives through exact mass measurements. scirp.org The expected exact masses for the primary adducts of the parent compound are readily calculated.

Table 4: Calculated High-Resolution Mass Data for this compound Adducts

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₉H₁₁O₃]⁺ | 167.0703 |

| [M+Na]⁺ | [C₉H₁₀O₃Na]⁺ | 189.0522 |

| [2M+Na]⁺ | [C₁₈H₂₀O₆Na]⁺ | 355.1152 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the hydroxyl group, the aromatic ring, the dioxane ring, and the methylene groups. nih.gov

Key functional groups and their expected vibrational frequencies in this compound include:

O-H Group : A strong, broad absorption band corresponding to the stretching vibration of the hydroxyl group is expected in the region of 3200–3600 cm⁻¹. rsc.org

Aromatic Ring : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring cause multiple bands in the 1450–1600 cm⁻¹ range. rsc.org

Aliphatic C-H Groups : The methylene groups (-CH₂-) in the dioxane ring and the methanolic side chain give rise to symmetric and asymmetric stretching vibrations between 2850 and 3000 cm⁻¹. rsc.org

C-O Bonds : Strong absorptions from C-O stretching vibrations are expected. The aryl ether (Ar-O-C) linkages of the benzodioxin structure typically absorb in the 1200–1270 cm⁻¹ region, while the primary alcohol (R-CH₂-OH) C-O stretch is found in the 1000–1075 cm⁻¹ range. rsc.org

FTIR spectra for this compound have been recorded using both KBr wafer and Attenuated Total Reflectance (ATR) techniques. nih.gov Analysis of the parent 1,4-benzodioxan molecule shows characteristic ring-bending and ring-twisting vibrations that would also be present in the spectrum of its 2-methanol derivative. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic Ring | Medium |

| 2990 - 2850 | C-H stretch | Aliphatic (-CH₂-) | Medium |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Weak |

| 1270 - 1200 | C-O-C stretch (asymmetric) | Aryl Ether | Strong |

| 1075 - 1000 | C-O stretch | Primary Alcohol | Strong |

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and purity assessment of this compound and its derivatives. The method's versatility allows for various modes of separation, including reversed-phase and chiral chromatography.

For purity analysis, reversed-phase HPLC is commonly employed. In methods developed for related benzodioxane compounds, C18 (ODS) columns are frequently used. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comresearchgate.netresearchgate.net For example, a method for a related derivative used a mobile phase of acetonitrile and water with phosphoric acid. sielc.com Detection is often performed using a UV detector, with the wavelength set to an absorbance maximum of the benzodioxin chromophore, such as 250 nm. researchgate.net Method validation according to established guidelines ensures specificity, linearity, precision, and accuracy for its intended purpose of purity determination. nih.goviaea.org

Due to the chiral center at the C2 position of the dioxane ring, separating the enantiomers of this compound is of significant interest. Chiral HPLC is the most efficient method for this purpose. researchgate.net Studies on analogous 2-substituted 1,4-benzodioxanes have successfully employed chiral stationary phases (CSPs) like cellulose-based columns (e.g., Phenomenex Lux Cellulose-1). unimi.it The mobile phase in such separations often consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol (B130326) (IPA). unimi.it Alternatively, enantiomeric separation can be achieved on a standard reversed-phase column after pre-column derivatization with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers that are more easily separated. researchgate.net

Table 4: Example HPLC Conditions for Analysis of Benzodioxane Derivatives

| Analysis Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chiral Separation (Direct) | Phenomenex Lux 3µ Cellulose-1 | n-hexane/IPA (90:10, v/v) | UV | unimi.it |

| Chiral Separation (Indirect, after derivatization) | Reversed-phase ODS | Methanol/Potassium Dihydrogen Phosphate (50:50) | UV (250 nm) | researchgate.net |

| Reversed-Phase (Purity) | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), water, and phosphoric acid | UV | sielc.com |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a valuable technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can be analyzed by this method for purity assessment and identification. GC-MS data for this specific compound is available in spectral libraries such as that of the National Institute of Standards and Technology (NIST). nih.govnist.gov

The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase.

A potential challenge in the GC analysis of this compound is the presence of the polar hydroxyl (-OH) group. Polar functional groups can lead to poor peak shape (tailing) and reduced volatility. To overcome this, derivatization is a common strategy. The hydroxyl group can be converted to a less polar, more volatile ether or ester group prior to analysis. This approach is analogous to methods used for other small alcohols, where derivatization improves chromatographic behavior and detection limits. nih.gov For instance, the use of derivatizing agents like 3,4-dihydro-2H-pyran can be employed to protect alcohol groups. nih.gov

When coupled with a mass spectrometer, GC provides not only the retention time for identification but also a mass spectrum of the compound, which serves as a chemical fingerprint, allowing for confident structural elucidation and confirmation against spectral databases. nih.govshimadzu.com

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely applied analytical technique for monitoring the progress of chemical reactions involving this compound and its derivatives. analyticaltoxicology.comwisc.edu Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry for qualitatively tracking the consumption of starting materials and the formation of products. rsc.orgthieme.de

The principle of TLC relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For derivatives of 1,4-benzodioxin, the stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) coated on a solid backing such as an aluminum foil or glass plate. unimi.itscirp.org Silica gel is a polar adsorbent, and the separation is based on the varying polarities of the compounds in the reaction mixture. wisc.eduukessays.com

A small aliquot of the reaction mixture is spotted onto a baseline drawn near the bottom of the TLC plate. The plate is then placed vertically in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase or eluent. ualberta.ca As the eluent ascends the plate via capillary action, the components of the spotted mixture travel up the plate at different rates. rsc.org Non-polar compounds, having a weaker affinity for the polar silica gel, travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds interact more strongly with the stationary phase and move shorter distances, leading to lower Rf values. wisc.edu

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, a chemist can visually monitor the reaction's progress. A successful reaction is typically indicated by the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, which will have a different Rf value. rsc.org

Practical Application and Solvent Systems

In the synthesis of 1,4-benzodioxin derivatives, TLC is performed using silica gel plates that often contain a fluorescent indicator (e.g., GF254). unimi.itscirp.org This allows for the visualization of the separated spots under UV light (typically at 254 nm), as the benzodioxin ring system absorbs UV radiation. unimi.it Compounds absorbing UV light appear as dark spots against a fluorescent green background. For compounds that are not UV-active, various chemical staining agents can be used for visualization. ictsl.net

The selection of an appropriate mobile phase is critical for achieving good separation. silicycle.com The eluting power of the solvent system is adjusted by mixing a non-polar solvent (like hexane (B92381) or cyclohexane) with a more polar solvent (like ethyl acetate (B1210297), dichloromethane, or methanol). silicycle.comrochester.edu The optimal solvent system is one that results in Rf values for the key components between 0.2 and 0.8, providing a clear separation between the spots of the reactant(s) and product(s). ictsl.netsilicycle.com

The table below details common solvent systems used for the chromatographic analysis of 1,4-benzodioxin-based compounds.

| Solvent System Components | Typical Ratio (v/v) | Polarity | Application Notes |

| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A versatile system for a wide range of 1,4-benzodioxin derivatives. The ratio is adjusted based on the polarity of the specific compounds. silicycle.com |

| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Suitable for more polar derivatives, such as those containing hydroxyl or carboxyl groups. silicycle.comrochester.edu |

| Chloroform / Methanol | 9:1 | Medium | Has been utilized in the separation of various heterocyclic compounds. researchgate.net |

| Toluene / Acetone | Varies | Medium | Can be used as an alternative to hexane/ethyl acetate systems. silicycle.com |

Illustrative Reaction Monitoring

To illustrate the use of TLC in reaction monitoring, consider the hypothetical oxidation of this compound to its corresponding aldehyde, 1,4-benzodioxin-2-carbaldehyde. The starting material (an alcohol) is more polar than the product (an aldehyde). Therefore, the product is expected to have a higher Rf value than the starting material in a normal-phase TLC system.

The progress of this reaction can be monitored by taking samples from the reaction mixture at different time intervals (e.g., T0, T1, T2) and analyzing them by TLC.

Table of Reaction Monitoring Data (Illustrative)

| Lane on TLC Plate | Compound | Expected Rf Value* | Observation |

|---|---|---|---|

| SM | This compound (Starting Material) | 0.35 | A single spot corresponding to the polar alcohol. |

| T0 (0 hr) | Reaction Mixture at Start | 0.35 | The spot for the starting material is prominent. |

| T1 (1 hr) | Reaction Mixture after 1 hour | 0.35 and 0.55 | The spot for the starting material has diminished, and a new, higher spot for the product has appeared. |

| T2 (3 hr) | Reaction Mixture at Completion | 0.55 | The spot for the starting material (Rf 0.35) has completely disappeared, leaving only the product spot. |

| P | 1,4-Benzodioxin-2-carbaldehyde (Product) | 0.55 | A single spot corresponding to the less polar aldehyde. |

*Rf values are hypothetical and for illustrative purposes, based on a Hexane/Ethyl Acetate (3:1) solvent system on a silica gel plate.

This systematic analysis allows for the determination of the reaction's endpoint, ensuring that the starting material has been fully consumed before the reaction is quenched and the workup procedure begins. rsc.org

Advanced Synthetic and Process Chemistry Approaches

Continuous Flow Synthesis Optimization for 1,4-Benzodioxin-2-methanol Intermediates

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing. purdue.eduallfordrugs.com This approach allows for enhanced control over reaction parameters, improved safety for hazardous reactions, and streamlined multi-step syntheses. researchgate.netspringernature.com For the production of 1,4-benzodioxin (B1211060) derivatives, flow chemistry provides solutions to challenges such as impurity formation and scalability. acs.org

Microreactors, or microstructured reactors, are devices with sub-millimeter channels where chemical reactions occur. wikipedia.org Their defining feature is an exceptionally high surface-area-to-volume ratio, which enables highly efficient heat and mass transfer. wikipedia.orgkth.se This characteristic provides precise control over reaction temperatures, minimizes hot spots in exothermic reactions, and allows for rapid mixing of reagents, which is often superior to conventional stirred-tank reactors. wikipedia.orgbeilstein-journals.org

Table 1: Comparison of Batch vs. Microreactor System Performance for a Biphasic Reaction

| Parameter | Traditional Stirred Tank | Biphasic Microreaction System |

|---|---|---|

| Reaction Time | >270 min | 80 min |

| Yield | >99% | 99.6% |

| Enantiomeric Excess (ee) | Not specified | >99% |

Data derived from a study on efficient biphasic synthesis. researchgate.net

Certain chemical transformations, such as intramolecular SNAr (nucleophilic aromatic substitution) cyclizations used to form the benzodioxin ring system, require high temperatures to proceed at a practical rate. acs.org In conventional batch reactors, prolonged exposure to high temperatures can lead to product decomposition and the formation of impurities. acs.org High-temperature continuous flow processing mitigates these issues by significantly reducing the time the product is exposed to heat. acs.org

A continuous flow method was developed to scale up an enantioenriched benzodioxan intermediate, where traditional SNAr conditions led to the formation of an undesired regioisomer. acs.org By employing a less polar solvent, an organic base, and high temperatures within a continuous flow reactor, the formation of this impurity was suppressed. acs.org The flow system allowed for rapid heating to the optimal temperature and subsequent cooling, minimizing the residence time at elevated temperatures and thus preventing product decomposition. acs.org This strategy enabled the successful production of 540 g of the desired intermediate, demonstrating the scalability of the process. acs.org

Table 2: Conditions for High-Temperature Continuous Flow Synthesis of a Benzodioxan Intermediate

| Parameter | Condition | Outcome |

|---|---|---|

| Reaction Type | Intramolecular SNAr Cyclization | Formation of benzodioxan ring |

| Challenge | Formation of undesired regioisomer | Suppressed with optimized conditions |

| Solvent | Less polar solvent | Minimized impurity formation |

| Base | Organic base | Minimized impurity formation |

| Temperature | High | Increased reaction rate |

| Technology | Continuous Flow Reactor | Minimized product decomposition by reducing high-temperature exposure time |

Data synthesized from findings on benzodioxan intermediate synthesis. acs.org

Catalytic Methodologies in Benzodioxin Synthesis

Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. In the synthesis of benzodioxins, both transition metal catalysis and organocatalysis offer powerful tools for controlling stereochemistry and regiochemistry.

Transition metal catalysts are widely used to construct heterocyclic compounds with a high degree of stereocontrol. catalyst-enabling-synthetic-chemistry.com Methodologies such as catalytic asymmetric 1,3-dipolar cycloadditions are highly effective for preparing five-membered heterocycles, and similar principles can be applied to the synthesis of six-membered rings like benzodioxins. catalyst-enabling-synthetic-chemistry.com Catalysts based on metals like copper and palladium can be used to create specific enantiomers of chiral molecules, which is critical for pharmaceutical applications. catalyst-enabling-synthetic-chemistry.com

In the context of benzodioxin synthesis, transition metal catalysis can be envisioned for key bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions could be employed to functionalize the aromatic ring of a pre-formed benzodioxin nucleus, allowing for the regioselective introduction of various substituents. Furthermore, the development of catalytic asymmetric methods, potentially involving chiral chromium complexes or dual transition-metal systems, could enable the direct enantioselective synthesis of chiral benzodioxin scaffolds from prochiral precursors. dntb.gov.uaresearchgate.net These approaches provide access to optically active building blocks essential for the synthesis of complex target molecules. dntb.gov.ua

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. cam.ac.ukmdpi.com This field offers a complementary approach to metal-based catalysis and often provides advantages in terms of cost, toxicity, and operational simplicity. cam.ac.uk Common modes of activation in organocatalysis include iminium and enamine catalysis, where chiral secondary amines like proline and its derivatives reversibly react with carbonyl compounds to facilitate a wide range of asymmetric transformations. nih.gov

For the synthesis of precursors to this compound, organocatalysis can be employed to set key stereocenters. For instance, an asymmetric Mannich reaction catalyzed by a proline derivative could be used to construct a chiral β-amino aldehyde, a versatile intermediate that could be further elaborated to form the chiral side chain of the target molecule. nih.govrsc.org Similarly, organocatalytic Michael additions can create carbon-carbon bonds with high enantioselectivity. cam.ac.uk The application of these well-established organocatalytic methods provides a robust strategy for accessing enantiomerically enriched intermediates required for the synthesis of chiral benzodioxin derivatives. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Structural Prediction

Molecular modeling is fundamental to predicting the three-dimensional structure and physicochemical properties of 1,4-Benzodioxin-2-methanol. Techniques such as Density Functional Theory (DFT) are widely employed to optimize molecular geometry and calculate structural parameters.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles for 1,4-benzodioxan derivatives. euroasiajournal.org These computational approaches have been successfully used in conjunction with experimental methods like Nuclear Magnetic Resonance (NMR) to determine the precise configuration of new chiral centers in derivatives of the 2,3-dihydro-1,4-benzodioxine skeleton. mdpi.com The synergy between computational simulations and experimental techniques provides a comprehensive understanding of the spatial arrangement of atoms, which is crucial for determining stereochemical details. mdpi.com

Below is a table of computed properties for this compound, which are essential for its structural characterization.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-2-yl)methanol |

| SMILES | C1C(OC2=CC=CC=C2O1)CO |

| InChIKey | GWQOQQVKVOOHTI-UHFFFAOYSA-N |

| XLogP3 | 1.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 38.7 Ų |

This data is compiled from computational descriptors available in public chemical databases. matrix-fine-chemicals.com

Electronic Structure Calculations

Electronic structure calculations reveal the distribution of electrons within a molecule, which governs its reactivity and spectroscopic properties. For the 1,4-benzodioxan framework, these calculations provide insights into orbital energies, charge distribution, and molecular electrostatic potential.

Frontier Molecular Orbital (FMO) theory analysis, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key component of these studies. euroasiajournal.org The energies of HOMO and LUMO are used to calculate quantum chemical reactivity descriptors that help in understanding the molecule's electronic behavior. euroasiajournal.org

Natural Bond Orbital (NBO) analysis is another powerful technique used to characterize intramolecular interactions and estimate their corresponding stabilization energies. euroasiajournal.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution. For the related 1,4-benzodioxan-substituted chalcone (B49325), it was observed that positive potentials were concentrated around hydrogen atoms, while negative potentials were mainly located on oxygen atoms, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. euroasiajournal.org

Reaction Mechanism Elucidation via Computational Methods

While specific computational studies elucidating the reaction mechanisms for the synthesis or transformation of this compound are not extensively detailed in the literature, the methodologies are well-established for related heterocyclic compounds. Computational methods, particularly DFT, are instrumental in mapping reaction pathways, locating transition states, and calculating activation energies.

For instance, in the formation of complex heterocyclic structures like benzo mdpi.comarabjchem.orgoxazin-3(4H)-one, DFT calculations have been used to suggest that energy barriers can be overcome by leveraging the energy from an exothermic reaction, thereby enabling a thermodynamically favorable pathway. nih.gov In studies on the antioxidant activity of derivatives in 1,4-dioxane (B91453) oxidation, computational chemistry helps to establish the mechanism of action, including the stages of chain-breaking on the antioxidant molecule and the participation of antioxidant radicals in the continuation of the chain stage. These examples highlight how computational tools can be applied to understand the intricate details of reaction mechanisms involving the 1,4-benzodioxan scaffold.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing critical information on their conformational flexibility and stability. For molecules containing a 1,4-dioxane ring, such as this compound, conformational analysis is key to understanding its structure in different environments.

Theoretical studies on the parent 1,4-dioxane molecule have shown that the conformational equilibrium is almost entirely shifted toward the chair conformer, with populations of twist-boat conformers being exceedingly low. researchgate.net This strong preference for the chair conformation is expected to be maintained in the dioxane portion of the this compound structure.

MD simulations are also employed to assess the stability of protein-ligand complexes involving 1,4-benzodioxan derivatives. arabjchem.org Root Mean Square Deviation (RMSD) analysis from these simulations provides insights into the stability of the structures; minimal changes in RMSD for a ligand suggest strong binding and minimal displacement within a receptor's active site. arabjchem.org

Ligand-Target Interaction Analysis in Chemical Systems

The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif of significant interest in medicinal chemistry due to its presence in various drugs. mdpi.com Computational techniques, especially molecular docking, are vital for analyzing the interaction between ligands containing this scaffold and their biological targets.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges. arabjchem.org

Derivatives of the 1,4-benzodioxan scaffold have been the subject of numerous in silico studies to understand their therapeutic potential:

Monoamine Oxidase B (MAO-B) Inhibition : Molecular docking has been used to investigate the interactions between 1,4-benzodioxan-substituted chalcones and human MAO-B, revealing them to be competitive and reversible inhibitors. nih.gov

α-Glucosidase and Acetylcholinesterase (AChE) Inhibition : In silico molecular docking of various N-(substituted-phenyl)acetamides containing the 2,3-dihydro-1,4-benzodioxin moiety has been performed to correlate with their in vitro inhibitory activity against α-glucosidase and AChE, enzymes relevant to diabetes and Alzheimer's disease, respectively. scielo.brscielo.br

Adrenoreceptor Antagonism : Docking simulations against computational models of the α1d-adrenoreceptor have helped to depict the pharmacophore hypothesis for 1,4-benzodioxan-related antagonists. researchgate.net

These computational analyses are crucial for structure-activity relationship (SAR) studies, guiding the design and optimization of new molecules with enhanced potency and selectivity. researchgate.netnih.gov

Applications As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The 1,4-benzodioxane (B1196944) framework is a key constituent in numerous biologically active molecules and serves as a starting point for more intricate heterocyclic systems. nih.gov The functional groups on the scaffold can be readily manipulated to construct fused or spirocyclic structures. For instance, derivatives of 1,4-benzodioxane have been utilized in the synthesis of dioxanoacridinones and N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins, which exhibit anti-tumor activity. sigmaaldrich.com

Furthermore, synthetic strategies have been developed to incorporate other heterocyclic motifs. Research has shown the synthesis of new 1,4-benzodioxane derivatives that contain a substituted 1,2,4-triazole (B32235) ring, achieved through the reaction of 1,4-benzodioxane-2-carboxylic acid nitrile with various hydrazides. iaea.org The benzodioxane moiety is also a core component in a class of FtsZ inhibitors, where it is linked to a 2,6-difluoro-benzamide scaffold, demonstrating its role in building complex, multi-component molecular structures with potential therapeutic applications. nih.gov

Scaffold for the Development of Advanced Organic Materials

While the primary application of the 1,4-benzodioxane scaffold lies in the realm of biologically active molecules, its stable and rigid structure makes it a candidate for the development of advanced organic materials. Its derivatives are considered valuable assets in material science research. nbinno.com The core structure provides a predictable and solid foundation that can be functionalized to tune electronic or physical properties. Although its extensive use in materials like polymers for electronics is not as widely documented as its role in medicinal chemistry, the principles of molecular design suggest its potential. The ability to introduce various substituents allows for the systematic modification of properties such as conductivity, photoluminescence, or thermal stability, making it a promising scaffold for future materials science innovation.

Building Block in the Preparation of Substituted Benzodioxanes and Benzodioxins

1,4-Benzodioxin-2-methanol is a quintessential starting material for producing a vast range of substituted benzodioxane and benzodioxin analogs. The hydroxyl group can be easily converted into other functionalities, while both the dioxin and benzene (B151609) rings can undergo various substitution reactions.

A common synthetic route involves the reaction of a catechol with a suitably substituted three-carbon unit, such as ethyl 2,3-dibromopropionate, to form the core 1,4-benzodioxane ring. nih.gov From there, extensive modifications can be made. For example, a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was synthesized starting from gallic acid, which was first converted to a 6,8-disubstituted-1,4-benzodioxane. scirp.orgresearchgate.net This highlights the scaffold's capacity to be built upon to generate diverse chemical entities. Further derivatization is seen in the synthesis of 1,4-benzodioxan-substituted chalcones, which are prepared via condensation reactions and have been evaluated as enzyme inhibitors. nih.gov

The following table summarizes various synthetic transformations used to prepare substituted benzodioxanes, demonstrating the versatility of the core scaffold.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 3,4-dihydroxybenzonitrile | Methyl 3,4-dibromobutyrate | 7-substituted-1,4-benzodioxane | nih.gov |

| Gallic Acid | 1) Esterification (MeOH, H₂SO₄); 2) 1,2-dibromoethane (B42909), K₂CO₃ | 6,8-disubstituted-1,4-benzodioxane | scirp.org |

| 1,4-benzodioxane-6-carboxaldehyde | Substituted Acetophenones, NaOH, Methanol (B129727) | 1,4-benzodioxan-substituted chalcones | nih.gov |

| Ethyl acrylate | 1) Bromination; 2) TEA; 3) 2-mercaptophenol, TEA | Ethyl 1,4‐benzoxathian‐2‐carboxylate (related heterocycle) | nih.gov |

| 1,4-benzodioxane-2-carboxylic acid nitrile | Hydrazides, Potash, Butanol | 1,4-benzodioxane with 1,2,4-triazole ring | iaea.org |

Utility in the Synthesis of Chiral Compounds for Stereoselective Transformations

The carbon at the 2-position of this compound is a stereocenter, making chirality a critical aspect of its chemistry. The precise spatial arrangement of substituents is often a crucial determinant of a molecule's pharmacological properties. mdpi.com Consequently, the development of methods for the stereoselective synthesis of 1,4-benzodioxane derivatives is of paramount importance.

1,4-Benzodioxane-2-carboxylic acid is a key versatile chiral building block used to create enantiomerically pure compounds. nbinno.com High enantiomeric purity is essential for developing targeted pharmaceuticals with improved efficacy and reduced side effects. nbinno.com One effective strategy for obtaining enantiopure materials is the resolution of racemic mixtures. This can be achieved by forming diastereomeric amides using a chiral amine, such as (S)-phenylethylamine. nih.gov The resulting diastereomers often have different physical properties, allowing for their separation, and subsequent hydrolysis yields the enantiopure carboxylic acids. nih.gov The absolute configuration of the chiral center can be determined using techniques like ¹H-NMR spectroscopy and chiral HPLC. nih.gov

Contribution to the Synthesis of Compound Libraries

In modern drug discovery, the synthesis of compound libraries for high-throughput screening is a fundamental strategy for identifying new lead compounds. escholarship.org The 1,4-benzodioxane scaffold is exceptionally well-suited for combinatorial chemistry due to its synthetic tractability and its prevalence in biologically active molecules. nih.gov

Researchers have successfully designed and synthesized libraries of 1,4-benzodioxane derivatives to explore structure-activity relationships (SAR). For instance, a library of new 1,4-benzodioxane-6-carboxylic acid amide analogs was generated in a multi-step synthesis to be screened for anticancer activity. scirp.orgresearchgate.net Similarly, a series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives were synthesized and evaluated for their inhibitory activity against human monoamine oxidase B (hMAO-B), leading to the identification of potent and selective inhibitors. nih.gov These examples underscore the value of the 1,4-benzodioxane framework as a reliable and adaptable template for generating focused chemical libraries aimed at specific biological targets.

Structural Features and Stereochemical Considerations

Chirality at the C2 Position and its Implications

The substitution of a hydroxymethyl group at the C2 position of the 1,4-benzodioxane (B1196944) ring renders this carbon atom a stereocenter. mdpi.com This chirality means that 1,4-Benzodioxin-2-methanol can exist as a pair of enantiomers, (R)- and (S)-1,4-Benzodioxin-2-methanol. These non-superimposable mirror images possess identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light and other chiral molecules.

The stereochemistry at the C2 position is of significant consequence in medicinal chemistry and drug design, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. mdpi.com One enantiomer may exhibit a desired therapeutic effect, while the other could be inactive or even produce adverse effects. The specific three-dimensional arrangement of substituents around the chiral center dictates how the molecule fits into and interacts with biological targets like enzymes and receptors. mdpi.com

Diastereoselective and Enantioselective Synthetic Routes

Given the importance of stereochemistry, the development of synthetic methods that selectively produce a single enantiomer (enantioselective) or a specific diastereomer (diastereoselective) is a key focus of organic synthesis.

Enantioselective Approaches: Enantioselective syntheses of related 2-substituted 1,4-benzodioxanes have been achieved, providing pathways to optically pure materials. One notable strategy involves the asymmetric dihydroxylation of unsaturated alcohol precursors, followed by a series of transformations to construct the benzodioxane ring. researchgate.net For instance, an enantioselective synthesis of a key intermediate for 1,4-benzodioxane lignans, which shares the 2-hydroxymethyl-1,4-benzodioxane core, demonstrates the feasibility of such approaches. researchgate.net Highly enantioselective methods, such as alkene aryloxyarylation using sterically bulky and well-defined chiral monophosphorus ligands, have also been developed for the formation of 1,4-benzodioxanes. researchgate.net

Diastereoselective Approaches: When a molecule contains more than one stereocenter, diastereomers can be formed. In the synthesis of more complex 1,4-benzodioxane derivatives, controlling the relative stereochemistry between the C2 position and other chiral centers is crucial. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. For example, in the synthesis of certain 1,4-benzodioxane lignans, stereoselective approaches have been developed to produce specific diastereomers like the (2R, 3R) and (2S, 3S) isomers. researchgate.net The formation of diastereomeric amides by reacting a racemic mixture with a chiral amine, such as (S)-phenylethylamine, can also be used to resolve enantiomers by separating the resulting diastereomers. nih.govunimi.it

Regioselectivity in Ring Formation and Substitution Reactions

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. This is particularly relevant in the synthesis of substituted this compound derivatives.

Ring Formation: The most common synthesis of the 1,4-benzodioxane ring involves the reaction of a catechol with a suitable three-carbon synthon. When a substituted catechol is used, the reaction can potentially yield two different positional isomers, or regioisomers. mdpi.com For example, the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate yields a mixture of methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate. mdpi.com The ratio of these products can be influenced by reaction conditions, but their formation highlights the challenge of regioselectivity. nih.gov Unambiguous identification of these regioisomers often requires advanced analytical techniques like Heteronuclear Multiple Bond Correlation (HMBC) NMR. mdpi.com

Substitution Reactions: For substitution reactions on a pre-existing this compound ring, the directing effects of the substituents on the benzene (B151609) ring govern the regiochemical outcome. The two oxygen atoms of the dioxane ring act as electron-donating groups, typically directing electrophilic aromatic substitution to the positions ortho and para to them (positions 6 and 7, and to a lesser extent, 5 and 8).

Table 1: Regioisomers from the reaction of 3-bromocatechol

| Product Name | Position of Bromine | Yield |

|---|---|---|

| Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | C8 | 25% |

Conformational Analysis of the Dioxane Ring

The six-membered dioxane ring in this compound is not planar. It adopts a puckered conformation to minimize steric and torsional strain. Fused to the rigid benzene ring, the dioxane portion of the molecule exists in a half-chair conformation.

Isomeric Forms and Their Chemical Significance

The structure of this compound allows for several types of isomerism, each with distinct chemical significance.

Enantiomers: As discussed, due to the chiral center at C2, (R)- and (S)-enantiomers exist. Their chemical significance lies primarily in their differential interactions with other chiral entities, which is the foundation of their varying biological activities. mdpi.com The separation and synthesis of single enantiomers are crucial for developing stereochemically pure therapeutic agents.

Regioisomers (Positional Isomers): These isomers differ in the position of substituents on the benzene ring. For example, a bromo-1,4-benzodioxin-2-methanol could be 5-bromo, 6-bromo, 7-bromo, or 8-bromo substituted. These isomers have different physical and chemical properties. Their synthesis requires careful control of regioselectivity, and they serve as versatile, distinct intermediates for creating a variety of derivatives. mdpi.com The ability to create specific regioisomers is important for structure-activity relationship (SAR) studies, which aim to understand how substituent placement affects a molecule's biological profile. mdpi.com